Cas no 5048-50-0 (Diethyl trans-4-Cyclohexene-1,2-dicarboxylate)

Diethyl trans-4-Cyclohexene-1,2-dicarboxylate 化学的及び物理的性質
名前と識別子
-
- Diethyl trans-4-cyclohexene-1,2-dicarboxylate
- diethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate
- (+-)-trans-Cyclohex-4-en-1,2-dicarbonsaeure-diaethylester
- (+-)-trans-cyclohex-4-ene-1,2-dicarboxylic acid diethyl ester
- diethyl 4-cyclohexene-trans-1,2-dicarboxylate
- Diethyl trans-1,2,3,6-Tetrahydrophthalate
- trans-1,2,3,6-Tetrahydrophthalic Acid Die
- trans-1,2-bis(ethoxycarbonyl)-4-cyclohexene
- trans-1,2-bis(methoxycarbonyl)-4-cyclohexene
- trans-4-Cyclohexene-1,2-dicarboxylic Acid Diethyl Ester
- trans-1,2,3,6-Tetrahydrophthalic Acid Diethyl Ester
- trans-Diethyl cyclohex-4-ene-1,2-dicarboxylate
- 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, (1R,2R)-rel-
- PubChem11092
- (1R,2R)-diethyl cyclohex-4-ene-1,2-dicarboxylate
- OWVOHDKOANTMJU-NXEZZACHSA-N
- trans-diethyl 1,2,3,6-tetrahydrophthalate
- A15604
- AKOS022185041
- 1453535-88-0
- AS-66982
- SCHEMBL817452
- MFCD06799457
- 1,2-diethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate
- C1704
- (+/-)-Diethyl trans-4-cyclohexene-1,2-dicarboxylate, >=98.0%
- 5048-50-0
- (+/-)-Diethyl trans-4-cyclohexene-1,2-dicarboxylate
- CS-0453045
- Diethyl (1R,2R)-4-cyclohexene-1,2-dicarboxylate
- DTXSID60493878
- Diethyl trans-4-Cyclohexene-1,2-dicarboxylate
-
- MDL: MFCD06799457
- インチ: 1S/C12H18O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3/t9-,10-/m1/s1
- InChIKey: OWVOHDKOANTMJU-NXEZZACHSA-N
- ほほえんだ: O(C([H])([H])C([H])([H])[H])C([C@]1([H])C([H])([H])C([H])=C([H])C([H])([H])[C@@]1([H])C(=O)OC([H])([H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 226.12100
- どういたいしつりょう: 226.12050905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 52.6
じっけんとくせい
- 色と性状: 自信がない
- 密度みつど: 1.064
- 屈折率: 1.4560-1.4600
- PSA: 52.60000
- LogP: 1.69500
- ようかいせい: 自信がない
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26
-
危険物標識:
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate 税関データ
- 税関コード:2917209090
- 税関データ:
中国税関コード:
2917209090概要:
HS:29172900その他(シクロアルカン/シクロオレフィン/シクロテルペン)ポリカルボン酸付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査要約:
2917209090他のシクロアルキル、シクロまたはシクロエーテルポリカルボン酸およびその無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1704-5g |
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate |
5048-50-0 | 97.0%(GC) | 5g |
¥1190.0 | 2023-09-02 | |
TRC | D680280-500mg |
Diethyl Trans-4-cyclohexene-1,2-dicarboxylate |
5048-50-0 | 500mg |
$ 230.00 | 2022-06-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 726095-5ML |
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate |
5048-50-0 | ≥98.0% | 5ML |
¥1005.86 | 2022-02-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1704-1g |
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate |
5048-50-0 | 97.0%(GC) | 1g |
¥295.0 | 2022-05-30 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155635-1G |
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate |
5048-50-0 | >97.0%(GC) | 1g |
¥302.90 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523712-1g |
Diethyl (1R,2R)-cyclohex-4-ene-1,2-dicarboxylate |
5048-50-0 | 98% | 1g |
¥560.00 | 2024-05-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5752-1g |
diethyl trans-cyclohex-4-ene-1,2-dicarboxylate |
5048-50-0 | 95% | 1g |
¥648.0 | 2024-04-18 | |
Aaron | AR003Q6I-1g |
trans-Diethyl cyclohex-4-ene-1,2-dicarboxylate |
5048-50-0 | 97% | 1g |
$46.00 | 2025-01-22 | |
abcr | AB171258-1 g |
trans-4-Cyclohexene-1,2-dicarboxylic acid diethyl ester |
5048-50-0 | 1g |
€44.90 | 2022-06-11 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1704-5G |
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate |
5048-50-0 | >97.0%(GC) | 5g |
¥990.00 | 2024-04-16 |
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate 関連文献
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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8. Book reviews
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
Diethyl trans-4-Cyclohexene-1,2-dicarboxylateに関する追加情報
Recent Advances in the Application of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate (CAS 5048-50-0) in Chemical Biology and Pharmaceutical Research
Diethyl trans-4-Cyclohexene-1,2-dicarboxylate (CAS 5048-50-0) has recently emerged as a versatile building block in medicinal chemistry and chemical biology research. This cyclohexene derivative has gained significant attention due to its unique structural features that enable diverse synthetic transformations and potential biological activities. Recent studies have explored its applications in drug discovery, particularly as a precursor for the synthesis of bioactive molecules with potential therapeutic effects.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in developing novel anti-inflammatory agents. Researchers utilized the trans-cyclohexene scaffold to create a series of derivatives that showed promising COX-2 selective inhibition with reduced gastrointestinal toxicity compared to traditional NSAIDs. The ester groups at positions 1 and 2 proved crucial for maintaining the optimal molecular geometry required for selective binding.
In the field of asymmetric synthesis, a breakthrough was reported in Organic Letters (2024) where 5048-50-0 served as a key intermediate for constructing chiral cyclohexane frameworks. The research team developed an efficient catalytic system that transformed the diethyl ester into enantiomerically pure products with >99% ee, opening new possibilities for stereoselective drug synthesis. This advancement addresses a long-standing challenge in creating complex chiral molecules from simple cyclohexene precursors.
Recent pharmacological investigations have revealed unexpected properties of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate derivatives. A Nature Communications paper (2023) described their potential as allosteric modulators of G-protein coupled receptors (GPCRs). The rigid cyclohexene core was found to induce unique conformational changes in receptor proteins, suggesting applications in developing next-generation GPCR-targeted therapies with improved specificity.
The compound's role in prodrug design has also been explored. A 2024 study in Molecular Pharmaceutics demonstrated how the ester groups of 5048-50-0 could be selectively hydrolyzed by specific enzymes, making it an attractive candidate for targeted drug delivery systems. Researchers successfully conjugated anticancer agents to the scaffold, achieving tumor-selective activation while minimizing systemic toxicity.
Emerging computational studies have provided insights into the molecular interactions of Diethyl trans-4-Cyclohexene-1,2-dicarboxylate derivatives. Advanced molecular docking and dynamics simulations (Journal of Chemical Information and Modeling, 2024) have identified key binding motifs that explain the observed biological activities, facilitating rational design of more potent analogs. These computational approaches are accelerating the optimization of lead compounds derived from this scaffold.
Looking forward, the unique properties of CAS 5048-50-0 continue to inspire innovative applications across chemical biology and pharmaceutical sciences. Ongoing research is exploring its potential in PROTAC design, covalent inhibitor development, and as a bioisostere for aromatic systems. The compound's versatility and the recent methodological advances in its functionalization suggest it will remain an important tool in medicinal chemistry for years to come.
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